molecular formula C11H13N3S B1285154 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine CAS No. 944887-42-7

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine

Cat. No.: B1285154
CAS No.: 944887-42-7
M. Wt: 219.31 g/mol
InChI Key: XKVDYAMUOBYLGL-UHFFFAOYSA-N
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Description

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a pyrrolidine ring attached to a benzothiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol are structurally related.

Uniqueness

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine is unique due to the combination of the pyrrolidine and benzothiazole moieties, which can impart distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVDYAMUOBYLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589446
Record name 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944887-42-7
Record name 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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